molecular formula C12H10N2O3S B3343614 4-(4-Nitrophenyl)sulfinylaniline CAS No. 5461-23-4

4-(4-Nitrophenyl)sulfinylaniline

Cat. No.: B3343614
CAS No.: 5461-23-4
M. Wt: 262.29 g/mol
InChI Key: AMRBPRDVGWGKAC-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)sulfinylaniline is an organic compound with the molecular formula C12H10N2O3S and a molecular weight of 262.28 g/mol . It is also known as 4-[(4-nitrophenyl)sulfinyl]aniline. This compound is characterized by the presence of a nitrophenyl group and a sulfinyl group attached to an aniline moiety. It appears as a white to pale yellow solid and has a melting point of 132°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Nitrophenyl)sulfinylaniline can be synthesized through a nucleophilic aromatic substitution reaction. The synthesis involves the reaction of 4-nitrochlorobenzene with aniline in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction is typically carried out in an organic solvent like ethanol or acetonitrile under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrophenyl)sulfinylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Oxidation: Hydrogen peroxide.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine) for halogenation.

Major Products Formed

    Reduction: 4-(4-Aminophenyl)sulfinylaniline.

    Oxidation: 4-(4-Nitrophenyl)sulfonylaniline.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(4-Nitrophenyl)sulfinylaniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-nitrophenyl)sulfinylaniline is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, the nitrophenyl group may interact with enzymes or receptors, leading to changes in cellular processes. The sulfinyl group may also play a role in modulating the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Nitrophenyl)sulfinylaniline is unique due to the presence of both a nitrophenyl group and a sulfinyl group, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(4-nitrophenyl)sulfinylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c13-9-1-5-11(6-2-9)18(17)12-7-3-10(4-8-12)14(15)16/h1-8H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRBPRDVGWGKAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90277986
Record name 4-(4-nitrophenyl)sulfinylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5461-23-4
Record name NSC5533
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5533
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-nitrophenyl)sulfinylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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